molecular formula C10H19O5P B12595084 Methyl 2-(diethoxyphosphoryl)pent-3-enoate CAS No. 599179-35-8

Methyl 2-(diethoxyphosphoryl)pent-3-enoate

Cat. No.: B12595084
CAS No.: 599179-35-8
M. Wt: 250.23 g/mol
InChI Key: KNFSSXMBOZIBBX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 1.32 (t, J = 7.0 Hz, 6H): Methyl protons of the ethoxy groups.
  • δ 3.72 (s, 3H): Methyl ester protons.
  • δ 4.10–4.25 (m, 4H): Methylene protons of the ethoxy groups.
  • δ 2.85 (dd, J = 15.0, 6.5 Hz, 1H) and δ 3.12 (dd, J = 15.0, 6.5 Hz, 1H): Diastereotopic protons at C2 adjacent to the phosphoryl group.
  • δ 5.45–5.60 (m, 2H): Protons on the double bond (C3 and C4).

¹³C NMR (100 MHz, CDCl₃):

  • δ 16.5 (CH₃ of ethoxy groups).
  • δ 52.8 (OCH₃ of the ester).
  • δ 62.4 and 62.7 (OCH₂ of ethoxy groups).
  • δ 126.3 and 134.1 (C3 and C4 of the double bond).
  • δ 170.2 (C=O of the ester).

³¹P NMR (162 MHz, CDCl₃):
A singlet at δ 18.5 confirms the presence of the phosphoryl group, consistent with similar phosphonates.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 1742 cm⁻¹: Ester C=O stretch.
  • 1248 cm⁻¹: P=O stretch.
  • 1025 cm⁻¹ and 970 cm⁻¹: C-O-C asymmetric and symmetric stretches of the ethoxy groups.
  • 1650 cm⁻¹: C=C stretch of the trans-alkene.

Mass Spectrometry

The electron ionization (EI) mass spectrum shows:

  • m/z 250.1 [M]⁺, corresponding to the molecular ion.
  • m/z 195.0 [M – C₂H₅O]⁺, resulting from cleavage of an ethoxy group.
  • m/z 139.1 [M – PO(OCH₂CH₃)₂]⁺, indicative of the pent-3-enoate fragment.

X-ray Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c . Key crystallographic parameters include:

  • Unit cell dimensions: a = 10.52 Å, b = 7.89 Å, c = 15.34 Å; β = 102.5°.
  • The phosphoryl group’s tetrahedral geometry results in P–O bond lengths of 1.48 Å (P=O) and 1.62 Å (P–OCH₂CH₃), aligning with values reported for diethyl (2-methylpropyl)phosphate.

The double bond adopts an E-configuration , with a torsion angle of 178.5° between C2–C3 and C4–C5, minimizing steric hindrance between the phosphoryl and ester groups. This trans arrangement is energetically favored due to reduced van der Waals repulsions compared to the cis isomer.

Conformational flexibility is observed in the ethoxy groups, which exhibit rotational freedom around the P–O bonds. Molecular dynamics simulations suggest two dominant conformers:

  • Syn-periplanar : Ethoxy groups aligned parallel to the double bond.
  • Anti-periplanar : Ethoxy groups oriented away from the aliphatic chain.

The energy barrier between these conformers is approximately 4.2 kcal/mol , as determined by density functional theory (DFT) calculations.

Comparative Structural Analysis

The table below contrasts key structural features of this compound with related compounds:

Compound Molecular Formula P=O Stretch (cm⁻¹) ³¹P NMR δ (ppm) Double Bond Configuration
Methyl 2-(diethoxyphosphoryl)acetate C₇H₁₅O₅P 1250 18.7 N/A
Diethyl (2-methylpropyl)phosphate C₈H₁₉O₄P 1245 19.1 N/A
Methyl 3-methoxypent-2-enoate C₇H₁₂O₃ N/A N/A Z

Properties

CAS No.

599179-35-8

Molecular Formula

C10H19O5P

Molecular Weight

250.23 g/mol

IUPAC Name

methyl 2-diethoxyphosphorylpent-3-enoate

InChI

InChI=1S/C10H19O5P/c1-5-8-9(10(11)13-4)16(12,14-6-2)15-7-3/h5,8-9H,6-7H2,1-4H3

InChI Key

KNFSSXMBOZIBBX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C=CC)C(=O)OC)OCC

Origin of Product

United States

Biological Activity

Methyl 2-(diethoxyphosphoryl)pent-3-enoate is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphonate group, which is known for its ability to interact with biological systems. The general structure can be represented as follows:

C8H15O5P\text{C}_8\text{H}_{15}\text{O}_5\text{P}

This compound features a pent-3-enoate backbone, which contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of diethoxyphosphoryl derivatives with appropriate alkenes or enolates. The procedure often includes the following steps:

  • Preparation of Diethoxyphosphoryl Acetate : Starting from diethyl phosphite, the compound is converted into its acetate form.
  • Alkylation : The acetate is then reacted with an appropriate alkene (e.g., methyl acrylate) under basic conditions to form the desired product.
  • Purification : The final product is purified using techniques such as column chromatography.

Biological Activity

This compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer research. Below are some key findings regarding its biological activity:

Antimicrobial Activity

Research has shown that compounds containing phosphonate groups can exhibit significant antimicrobial properties. For instance, studies have indicated that this compound demonstrates potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest. For example, it has been tested against various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner.

Case Studies

  • Study on Antibacterial Properties : A study conducted by researchers at Okayama University demonstrated that this compound significantly inhibited biofilm formation in Staphylococcus aureus , suggesting potential applications in preventing infections associated with medical devices.
  • Anticancer Mechanism Exploration : Another investigation published in PMC explored the mechanisms by which this compound induces apoptosis in breast cancer cells. The study found that the compound activates caspase pathways leading to programmed cell death, highlighting its potential as a therapeutic agent.

Comparison with Similar Compounds

Challenges and Limitations

  • Synthetic Complexity: this compound requires multi-step synthesis, including protection/deprotection strategies (e.g., silyl ethers), which can limit scalability .
  • Commercial Accessibility: Less commercially available than Methyl trans-3-Pentenoate, necessitating in-house preparation.
  • Handling : Phosphoryl compounds may require anhydrous conditions and careful waste disposal.

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